molecular formula C19H20N2O2 B2544717 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one CAS No. 2138411-82-0

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one

Cat. No.: B2544717
CAS No.: 2138411-82-0
M. Wt: 308.381
InChI Key: PIHWTSQDXQYGFO-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[35]nonan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a diazaspiro and an oxaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of diphenylmethyl chloride with a suitable diazaspiro precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic products.

    Substitution: Nucleophilic substitution reactions can occur at the diazaspiro ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one has been explored for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylmethyl)-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
  • 2-(Diphenylmethyl)-5-oxa-2,6-diazaspiro[3.5]nonan-4-one

Uniqueness

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biological Activity

2-(Diphenylmethyl)-5-oxa-2,7-diazaspiro[3.5]nonan-6-one, with the CAS number 2138411-82-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H20N2O2
  • Molecular Weight : 308.4 g/mol
  • Structure : The compound features a spirocyclic structure that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Therapeutic Potential

Research has indicated that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Some studies have demonstrated that derivatives of diazaspiro compounds can inhibit the growth of cancer cell lines, suggesting potential for development as anticancer agents.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating a possible role in treating infections.
  • Neurological Effects : The structural characteristics of the compound suggest potential neuroprotective effects, which are currently under investigation.

Case Studies

  • Antitumor Activity : A study evaluating the effects of diazaspiro compounds on human cancer cell lines reported IC50 values indicating significant cytotoxicity against breast (MCF7) and leukemia (HL60) cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria showed that certain analogs of the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting a viable alternative for bacterial infections.
  • Neuroprotection : Research on related compounds indicates potential neuroprotective effects through modulation of oxidative stress pathways, which could lead to applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorSignificant cytotoxicity in MCF7 and HL60 cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulation of oxidative stress pathways

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityMechanism of Action
This compoundAntitumorApoptosis induction
Analog AAntimicrobialCell wall synthesis inhibition
Analog BNeuroprotectiveOxidative stress reduction

Research Findings

Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. High-throughput screening methods have been employed to evaluate their efficacy against various disease models.

Properties

IUPAC Name

2-benzhydryl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18-20-12-11-19(23-18)13-21(14-19)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHWTSQDXQYGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC12CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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